echicetin
Description
Properties
CAS No. |
148937-32-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Appearance |
A white solid film on the bottom of the vial |
Synonyms |
echicetin |
Origin of Product |
United States |
Discovery, Isolation, and Purification Methodologies
Historical Context of Identification
Echicetin was identified as a new protein from Echis carinatus venom that specifically inhibited the agglutination of fixed platelets induced by GPIb agonists. researchgate.netnih.gov Early research characterized its ability to bind to GPIb and block the interaction of vWF and alboaggregins with this receptor. researchgate.netashpublications.orgnih.gov The determination of its amino acid sequence further classified it within the C-type lectin protein family. nih.gov
Venom Preparation and Initial Processing
The starting material for this compound purification is typically lyophilized Echis carinatus venom. semanticscholar.org The lyophilized venom is dissolved in a specific buffer, such as 50 mM sodium acetate (B1210297) buffer at pH 5.0. semanticscholar.org To remove insoluble components, the dissolved venom is subjected to centrifugation, and the supernatant containing the soluble proteins is collected for further processing. semanticscholar.org
Chromatographic Techniques for Isolation
Chromatography plays a crucial role in isolating and purifying this compound. Several techniques are employed sequentially to achieve high purity.
Reverse phase chromatography is utilized in the purification scheme for this compound. researchgate.netsemanticscholar.orgnih.gov This technique separates proteins based on their hydrophobicity. In one described method, after initial ion exchange chromatography, further purification of this compound-containing fractions was performed using reverse-phase chromatography with a wide pore C-4 column. semanticscholar.org Another study also mentions the use of reverse phase chromatography in the isolation process. researchgate.netnih.gov this compound-containing fractions have been reported to elute at approximately 70% acetonitrile (B52724) on reverse-phase HPLC. ashpublications.org
Ion exchange chromatography is a key step in the purification of this compound, separating proteins based on their charge. researchgate.netsemanticscholar.orgnih.gov Both cation exchange and anion exchange chromatography have been employed.
One method involves loading the venom supernatant onto a Fractogel EMD SO3-650(S) column, which is a strong cation exchanger, equilibrated with a sodium acetate buffer at pH 5.0. semanticscholar.org this compound is then eluted using a linear gradient of NaCl (0 to 1 M) in the same buffer. semanticscholar.org Fractions are collected and assayed for this compound activity, typically by their ability to block alboaggregin A-induced agglutination of fixed platelets. semanticscholar.org
Anion exchange chromatography has also been used. In some purification schemes, after affinity chromatography, DEAE anion exchange chromatography (e.g., using Toyopearls 650 S or DEAE-Sepharose) is employed. nih.govtheprofesional.com Another approach used a Mono-S column, a cation exchanger, with a linear NaCl gradient for further purification of active fractions. researchgate.net
Affinity chromatography is a highly specific technique that utilizes the binding properties of this compound to isolate it. An this compound–Sepharose 4B column is a commonly used affinity matrix. semanticscholar.orgnih.gov This involves coupling this compound to a Sepharose 4B matrix. semanticscholar.org
In one application, after initial ion exchange chromatography, fractions containing an this compound-binding protein from blood plasma were pooled and further purified by affinity chromatography on an this compound–Sepharose 4B column. semanticscholar.org The bound protein was then eluted using a low pH buffer, such as 100 mM citrate (B86180) buffer at pH 2.5. semanticscholar.org Similarly, for the purification of this compound itself, affinity chromatography using an anti-echicetin antibody-coated protein A-Sepharose 4B column has been described, with elution at a low pH. nih.govamanote.com
Purity Assessment and Characterization of Isolated Fractions
After chromatographic purification steps, the purity of isolated this compound fractions is assessed, and the protein is characterized. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to determine the purity and apparent molecular weight of the isolated protein. researchgate.netashpublications.orgsemanticscholar.orgnih.gov Under non-reducing conditions, this compound shows an apparent molecular weight of approximately 26-30 kDa. researchgate.netashpublications.orglatoxan.cominterchim.fr Upon reduction, it typically resolves into two subunits with approximate molecular weights of 16 kDa and 14 kDa, indicating that it is a dimer. researchgate.netashpublications.orglatoxan.cominterchim.fr
Structural Characterization and Molecular Architecture
Primary Structure Analysis
The primary structure of echicetin involves the specific linear sequence of amino acids in its constituent subunits.
Amino Acid Sequencing of Alpha (α) Subunit
The alpha subunit of this compound consists of 131 amino acid residues. nih.govrcsb.org The complete amino acid sequence of the alpha subunit has been reported. nih.gov The sequence of alpha this compound shows high similarity to the alpha and beta chains of various heterodimeric and homodimeric C-type lectins. nih.gov
Amino Acid Sequencing of Beta (β) Subunit
The beta subunit of this compound contains 123 amino acid residues. nih.govrcsb.org The amino acid sequence of the beta subunit has been isolated and characterized. nih.gov This subunit includes 7 cysteine residues and exhibits similarity with the amino acid sequences of other snake venom proteins like botrocetin and Factor IXa/Xa binding protein. nih.gov
Subunit Composition and Dimeric Nature
This compound exists as a complex composed of two distinct subunits.
Heterodimeric Arrangement (αβ subunits)
This compound is a heterodimeric protein, meaning it is composed of two different subunits: an alpha (α) subunit and a beta (β) subunit. nih.govrcsb.orgmdpi.comuniprot.orgebi.ac.uk These two subunits are linked together to form the functional protein. nih.govrcsb.org This heterodimeric arrangement is characteristic of certain C-type lectin-like proteins found in snake venoms. mdpi.comnih.gov The central portions of the polypeptide chains of the alpha and beta subunits interact to form a tight dimeric association. nih.govrcsb.org
Disulfide Linkages
The alpha and beta subunits of this compound are linked by a disulfide bond. nih.govrcsb.org In addition to the inter-subunit disulfide bond, both the alpha and beta subunits contain cysteine residues that are predicted to form intra-chain disulfide linkages, similar to other snaclecs. nih.govnih.gov For instance, the beta subunit contains 7 cysteines. nih.gov The presence of disulfide bonds is crucial for maintaining the structural integrity and function of the protein.
Molecular Weight Determination
The molecular weight of this compound has been determined under different conditions, reflecting its subunit composition. Under nonreducing conditions, the apparent molecular weight of this compound measured by SDS gel electrophoresis is approximately 26 kDa. researchgate.netnih.govashpublications.org Upon reduction, which breaks the disulfide linkages, this compound dissociates into its constituent subunits with apparent molecular weights of 16 kDa and 14 kDa. researchgate.netnih.govashpublications.orglatoxan.com This observation supports the dimeric nature of the molecule. researchgate.netnih.gov The theoretical weights of the alpha and beta subunits have been calculated as 15.38 KDa and 14.94 KDa, respectively, based on their amino acid sequences. ebi.ac.uk
Here is a summary of the molecular weight data:
| Condition | Apparent Molecular Weight (kDa) | Subunits Observed (kDa) |
| Nonreducing | 26 | - |
| Reducing | - | 16, 14 |
| Theoretical (α) | - | 15.38 |
| Theoretical (β) | - | 14.94 |
Non-reducing Conditions (e.g., SDS-PAGE)
Under non-reducing conditions, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reveals the apparent molecular weight of intact this compound. Studies have shown that this compound migrates with an apparent molecular weight of approximately 26 kDa or 30 kDa. nih.govuniprot.orgresearchgate.netnih.gov
Reducing Conditions (e.g., SDS-PAGE)
When subjected to reducing conditions, which break disulfide bonds, this compound dissociates into its constituent subunits. SDS-PAGE under these conditions demonstrates that this compound is composed of two distinct subunits with different molecular weights. The apparent molecular weights of these subunits have been reported as approximately 16 kDa and 14 kDa. nih.govuniprot.orgresearchgate.netnih.gov This indicates that this compound is a heterodimer linked by disulfide bond(s). interchim.frnih.gov
Based on these findings, the molecular weight characteristics of this compound can be summarized as follows:
| Condition | Apparent Molecular Weight (kDa) | Composition |
| Non-reducing SDS-PAGE | 26-30 | Intact Heterodimer |
| Reducing SDS-PAGE | 16 and 14 | Alpha and Beta Subunits |
Computational Modeling and Predictive Structural Analysis
Computational approaches, including modeling and structural analysis, have provided deeper insights into the three-dimensional arrangement of this compound's subunits and its relationship to other proteins in the C-type lectin family.
Molecular Mechanisms of Action
Interaction with Platelet Glycoprotein (B1211001) Ib (GPIb)
Echicetin exerts its effects primarily through specific binding to platelet glycoprotein Ib (GPIb), a key receptor involved in platelet adhesion and thrombus formation. semanticscholar.orgresearchgate.netnih.gov
Specific Binding to Platelet GPIbα (CD42b)
This compound has been shown to bind specifically to platelet GPIb, particularly the GPIbα subunit (CD42b). semanticscholar.orgresearchgate.netnih.govlatoxan.comnih.gov This binding occurs with high affinity. Studies using 125I-echicetin have determined a high affinity binding with a Kd of 30 ± 1.8 nmol/L and approximately 45,000 ± 2,400 binding sites per fixed platelet. researchgate.netnih.gov While this compound binds specifically to GPIbα, unlike some other snake venom proteins that bind to GPIb, this compound itself does not typically induce aggregation of washed or fixed platelets. researchgate.netnih.gov However, in the presence of plasma, this compound can agglutinate platelets via GPIbα and IgM. latoxan.comnih.gov This agglutination is caused by binding to a specific protein in plasma, identified as immunoglobulin Mκ (IgMκ). nih.govashpublications.org Clustering of GPIb induced by cross-linking this compound with IgMκ can lead to platelet activation, including P-selectin expression and activation of GPIIb/IIIa, as well as tyrosine phosphorylation of several signaling molecules. nih.govashpublications.org
Competitive Inhibition of Ligand Binding to GPIb
A significant aspect of this compound's mechanism of action is its ability to competitively inhibit the binding of several key ligands to GPIb. mdpi.com
Von Willebrand Factor (vWF) Binding
This compound is a potent inhibitor of von Willebrand Factor (vWF) binding to platelet GPIb. nih.govashpublications.orgnih.govnih.govrsc.orgguidetopharmacology.org This inhibition is a primary mechanism by which this compound affects platelet function, as the interaction between vWF and GPIb is crucial for platelet adhesion, particularly under high shear stress conditions. plos.orgahajournals.orgresearchgate.net this compound has been shown to completely block the agglutination of fixed platelets induced by bovine vWF and human vWF in the presence of botrocetin. researchgate.netnih.gov Studies have demonstrated that this compound strongly inhibits the binding of 125I-bovine vWF to fixed platelets. researchgate.netnih.gov Conversely, bovine vWF shows a much weaker inhibitory activity on the binding of 125I-echicetin to platelets, suggesting a higher affinity of this compound for the GPIb binding site compared to vWF. researchgate.netnih.gov
Alboaggregin Binding
This compound also inhibits the binding of alboaggregins to platelet GPIb. semanticscholar.orgresearchgate.netnih.govashpublications.orgnih.govrsc.org Alboaggregins are other snake venom proteins that bind to GPIb and can induce platelet agglutination. mdpi.comacs.orgashpublications.org this compound has been shown to specifically inhibit the agglutination of fixed platelets induced by alboaggregins in a dose-dependent manner. semanticscholar.orgnih.govashpublications.org For instance, this compound at a concentration of 20 μg/mL can completely block the agglutination of fixed platelets by alboaggregin A. semanticscholar.orgashpublications.org This inhibitory effect suggests that this compound competes with alboaggregins for a binding site on GPIb. mdpi.com
Thrombin Binding to High Affinity Site on GPIb
This compound has been found to interact with a high affinity thrombin binding site on platelet GPIb. nih.govthieme-connect.comthieme-connect.com It inhibits platelet aggregation and secretion induced by low concentrations of thrombin (< 0.2 U/ml) by binding to GPIb. thieme-connect.comthieme-connect.comnih.gov This inhibition is not observed at higher concentrations of thrombin. thieme-connect.comthieme-connect.comnih.gov this compound competes with thrombin for binding to this high affinity site on GPIb, and thrombin has been shown to inhibit 50% of the binding of 125I-echicetin to platelets. thieme-connect.comthieme-connect.comnih.gov
Role of Plasma Proteins in this compound-Mediated Platelet Effects
In a plasma environment, this compound's activity is profoundly influenced by its interaction with a specific plasma protein, which is crucial for its platelet agglutinating and activating properties. semanticscholar.orgashpublications.orgashpublications.org
Studies have identified a specific protein in plasma that binds to this compound and is responsible for inducing platelet agglutination. semanticscholar.orgashpublications.orgashpublications.org This protein was isolated from plasma and characterized through peptide sequencing and dot blotting using specific anti-immunoglobulin reagents. semanticscholar.orgashpublications.orgashpublications.org The findings confirmed its identity as immunoglobulin M with a kappa light chain (IgMκ). semanticscholar.orgashpublications.orgashpublications.org Antibodies specific to the μ heavy chain and κ light chain were shown to bind specifically to this isolated protein. semanticscholar.orgashpublications.org
The interaction between this compound and IgMκ in plasma results in the formation of this compound-IgMκ complexes. semanticscholar.orgresearchgate.netinterchim.frnih.govplos.orguniprot.orgashpublications.orgashpublications.orgnih.govecat.nl Due to the pentameric structure of IgM, a single molecule of IgMκ can theoretically bind multiple molecules of this compound, with studies suggesting a capacity to bind up to five this compound molecules per IgM molecule. semanticscholar.orgashpublications.org This complex formation is a pivotal step in mediating this compound's effects on platelets in plasma.
The formation of this compound-IgMκ complexes leads to the clustering of GPIb receptors on the platelet surface. semanticscholar.orgnih.govashpublications.orgashpublications.orgnih.govecat.nlresearchgate.netglobalauthorid.com this compound molecules bound to the surface of a single platelet can be brought into close proximity by binding to the same pentameric IgMκ molecule, resulting in the clustering of the GPIb receptors to which they are attached. semanticscholar.orgashpublications.org Alternatively, the complex can bridge this compound molecules bound to different platelets, providing a mechanism for platelet agglutination. semanticscholar.orgashpublications.org This clustering of GPIb receptors is a critical event that triggers downstream intracellular signaling pathways in platelets. semanticscholar.orgnih.govashpublications.org
Modulation of Intracellular Signaling Pathways in Platelets
The clustering of GPIb receptors induced by this compound-IgMκ complexes initiates a cascade of intracellular signaling events within platelets, leading to their activation. semanticscholar.orgnih.govplos.orguniprot.orgashpublications.orgashpublications.orgnih.govscispace.commybiosource.comdntb.gov.uanih.govnih.govx-mol.com
One of the key downstream effects of GPIb clustering by this compound-IgMκ is the activation of the integrin GPIIb/IIIa (αIIbβ3). semanticscholar.orgresearchgate.netnih.govplos.orguniprot.orgashpublications.orgashpublications.orgnih.govecat.nlscispace.comdntb.gov.uanih.govnih.govx-mol.com This activation is crucial for platelet aggregation, as activated GPIIb/IIIa can bind fibrinogen, forming bridges between platelets. semanticscholar.orgashpublications.org Studies using flow cytometry have shown a significant increase in FITC-fibrinogen binding to platelets activated by this compound-IgMκ complexes, indicating GPIIb/IIIa activation. semanticscholar.orgashpublications.org While this compound-IgMκ induces platelet agglutination that is independent of GPIIb/IIIa, it also leads to the activation of this integrin, which can then support aggregation. semanticscholar.orgplos.orgashpublications.orgashpublications.org The activation of GPIIb/IIIa by GPIb clustering can occur independently of other receptors. plos.org Research using this compound-coated beads, which specifically activate GPIb, also demonstrated αIIbβ3-dependent platelet aggregation. nih.govplos.org
Activation of platelets by this compound-IgMκ complexes also leads to the induction of P-selectin expression on the platelet surface. semanticscholar.orgnih.govuniprot.orgashpublications.orgashpublications.orgnih.govscispace.com P-selectin is a marker of platelet α-granule release. semanticscholar.orgashpublications.org Flow cytometric analysis using anti-P-selectin antibodies has shown increased binding to platelets activated by this compound-IgMκ, indicating the translocation of P-selectin from the α-granules to the platelet surface membrane. semanticscholar.orgashpublications.org While this compound-IgMκ activated platelets showed increased P-selectin expression compared to resting platelets, the levels were lower than those observed with strong agonists like thrombin. semanticscholar.orgnih.govashpublications.org This indicates that GPIb clustering by this compound-IgMκ is a potent trigger for granule release. semanticscholar.orgashpublications.org
Table 1: Summary of this compound-Mediated Platelet Effects in Plasma
| Event | Key Mediator(s) | Consequence(s) | Evidence Source |
| This compound Binding | Platelet GPIb | Initial interaction | semanticscholar.orgresearchgate.netinterchim.frnih.gov |
| Binding to Plasma Protein | Plasma IgMκ | Formation of complex | semanticscholar.orgashpublications.orgashpublications.org |
| Formation of Complex | This compound, IgMκ | Clustering of GPIb receptors, Platelet agglutination | semanticscholar.orgashpublications.orgashpublications.orgecat.nl |
| GPIb Receptor Clustering | This compound-IgMκ Complex | Activation of intracellular signaling pathways | semanticscholar.orgnih.govashpublications.org |
| Downstream Signaling Activation | Intracellular molecules | GPIIb/IIIa activation, P-selectin expression | semanticscholar.orgnih.govashpublications.orgashpublications.org |
| GPIIb/IIIa Activation | Signaling pathways | Platelet aggregation (fibrinogen binding) | semanticscholar.orgplos.orgashpublications.org |
| P-selectin Expression | Granule release | Marker of platelet activation | semanticscholar.orgnih.govashpublications.org |
Table 2: Intracellular Signaling Molecules Implicated in this compound-IgMκ Induced Platelet Activation
| Signaling Molecule | Observed Effect | Evidence Source |
| Tyrosine Kinases | Tyrosine phosphorylation of various proteins | semanticscholar.orgplos.orguniprot.orgashpublications.orgashpublications.orgnih.gov |
| p53/56LYN | Tyrosine phosphorylation | semanticscholar.orguniprot.orgashpublications.orgashpublications.orgnih.gov |
| p64 | Tyrosine phosphorylation | semanticscholar.orguniprot.orgashpublications.orgashpublications.orgnih.gov |
| p72SYK | Tyrosine phosphorylation | semanticscholar.orguniprot.orgashpublications.orgashpublications.orgnih.gov |
| p70 to p90 | Tyrosine phosphorylation | semanticscholar.orguniprot.orgashpublications.orgashpublications.orgnih.gov |
| p120 | Tyrosine phosphorylation | semanticscholar.orguniprot.orgashpublications.orgashpublications.orgnih.gov |
| PKB | Phosphorylation | nih.govplos.org |
| p38 MAP kinase | Phosphorylation | nih.govplos.org |
| ERK MAP kinase | Phosphorylation | nih.govplos.org |
Tyrosine Phosphorylation of Signal Transduction Molecules
The agglutination of platelets induced by the this compound-IgMκ complex or by this compound coated on beads triggers significant changes in the tyrosine phosphorylation of several intracellular signaling molecules semanticscholar.orgashpublications.orgnsc.ru. This phosphorylation is a critical step in the downstream signaling cascades initiated by GPIb clustering, leading to platelet activation.
p53/56LYN
Tyrosine phosphorylation of p53/56LYN is observed following platelet activation by the this compound-IgMκ complex semanticscholar.orgashpublications.org. Research indicates that the tyrosine phosphorylation of p53/56LYN increases rapidly, reaching a maximum around 30 seconds after the addition of IgMκ to this compound-treated platelets, and then rapidly decreases semanticscholar.org. p53/56LYN is a member of the Src family kinases, which are known to play a role in GPIb-mediated signaling researchgate.net.
p64
This compound-IgMκ complex induces marked changes in the tyrosine phosphorylation of a platelet protein with a molecular mass of 64 kDa semanticscholar.orgashpublications.org. The phosphorylation of this protein increases rapidly after the addition of IgMκ semanticscholar.org.
p72SYK
p72SYK, also known as SYK, is a key tyrosine kinase involved in immunoreceptor tyrosine-based activation motif (ITAM)-dependent platelet activation dntb.gov.ua. This compound, particularly when presented on beads, strongly activates SYK researchgate.netdntb.gov.ua. Tyrosine phosphorylation of p72SYK increases rapidly upon platelet activation by the this compound-IgMκ complex semanticscholar.orgashpublications.org. This phosphorylation shows a marked increase within the first 30 seconds and continues to increase slowly thereafter semanticscholar.org. Studies using this compound beads have shown that SYK phosphorylation at Y352 is diminished by direct thrombin inhibitors, suggesting a potential interplay between GPIb signaling and thrombin pathways thieme-connect.com. SYK phosphorylation at S297 is also upregulated by this compound beads, a process inhibited by agents affecting the cAMP pathway dntb.gov.ua.
p70 to p90
The this compound-IgMκ complex leads to increased tyrosine phosphorylation of proteins with molecular masses ranging from 70 to 90 kDa in platelets semanticscholar.orgashpublications.org. This phosphorylation increases rapidly after the addition of IgMκ semanticscholar.org. While the specific identities of all proteins within this range are not explicitly detailed, this observation highlights the broad impact of this compound-induced GPIb clustering on platelet signaling.
p120
Tyrosine phosphorylation of a protein with a molecular mass of 120 kDa is also induced by the this compound-IgMκ complex semanticscholar.orgashpublications.org. This phosphorylation increases rapidly following the addition of IgMκ semanticscholar.org. p120-catenin is a protein with a molecular weight around 120 kDa that is involved in cell adhesion and can undergo tyrosine phosphorylation, influencing E-cadherin mediated cell adhesion nih.govtheses.fr. While research directly linking this compound to p120-catenin phosphorylation in platelets is limited in the provided context, p120 is identified as one of the molecules undergoing tyrosine phosphorylation upon this compound-IgMκ activation semanticscholar.orgashpublications.org.
p38, ERK, PKB phosphorylation
Data Table: Tyrosine Phosphorylation Induced by this compound-IgMκ Complex
| Signal Transduction Molecule | Observed Tyrosine Phosphorylation | Notes |
| p53/56LYN | Increased | Rapid increase within 30 seconds, followed by rapid decrease. semanticscholar.orgashpublications.org |
| p64 | Increased | Rapid increase after IgMκ addition. semanticscholar.orgashpublications.org |
| p72SYK | Increased | Rapid increase within 30 seconds, then slow increase. semanticscholar.orgashpublications.org |
| p70 to p90 | Increased | Rapid increase after IgMκ addition. semanticscholar.orgashpublications.org |
| p120 | Increased | Rapid increase after IgMκ addition. semanticscholar.orgashpublications.org |
| p38 | Strong Phosphorylation | Observed with this compound-coated beads. nsc.runih.govresearchgate.net |
| ERK | Strong Phosphorylation | Observed with this compound-coated beads. nsc.runih.govresearchgate.net |
| PKB | Strong Phosphorylation | Observed with this compound-coated beads. nsc.runih.govresearchgate.net |
Influence of Synergistic Signaling (e.g., P2Y12, Thromboxane (B8750289) Receptor)
This compound's effects on platelet activation can be influenced by synergistic signaling pathways. Studies using this compound-coated polystyrene beads, which specifically activate GPIb, have shown that synergistic signaling via the P2Y12 receptor and the thromboxane receptor is important for this compound bead-triggered platelet activation. nih.govnsc.ruscience.govscience.govnih.gov These receptors are activated by secreted ADP and thromboxane A2 (TxA2), respectively. nih.govnsc.ruscience.govscience.gov While this compound directly binds to GPIb, the full activation response, including αIIbβ3-dependent aggregation, appears to be potentiated by these secondary signaling mediators. nih.govnih.gov Research indicates that blockage of the TxA2 receptor and the ADP receptor P2Y12 significantly downregulates Syk S297 phosphorylation induced by this compound beads, highlighting the dependency on these secondary mediators for this specific phosphorylation event. mdpi-res.com
Regulation by NO/sGC/cGMP/PKG Pathway
The NO/sGC/cGMP/PKG pathway plays a regulatory role in platelet aggregation induced by this compound. Activation of Protein Kinase G (PKG) by this pathway has been shown to inhibit this compound bead-induced platelet aggregation. nih.govnsc.runih.govscience.gov Conversely, preincubation with a specific inhibitor of soluble guanylate cyclase (sGC), a key enzyme in this pathway, significantly enhanced this compound bead-induced platelet aggregation. researchgate.net This suggests that the NO/sGC/cGMP/PKG pathway acts as an inhibitory mechanism counteracting the pro-aggregatory signals initiated by GPIb activation via this compound. However, it is noted that while vWF/ristocetin (B1679390) treatment triggers this pathway, specific activation of GPIb by this compound beads alone does not appear to induce VASP phosphorylation, indicating that vWF/ristocetin induced PKG activation may involve additional signaling pathways beyond direct GPIb activation. researchgate.net
Interactions with Coagulation Cascade Components (beyond platelet activation)
Beyond its direct effects on platelet activation through GPIb, computational analyses have explored the potential interactions of this compound with key components of the coagulation cascade, specifically thrombin and Factor Xa (FXa).
Computational Prediction of Binding to Thrombin
Computational analysis has revealed that this compound, a snake venom C-type lectin (snaclec), interacts with the heavy chain of thrombin. researchgate.netnih.govresearcher.lifetandfonline.com Based on these findings, synthetic peptides derived from the thrombin binding regions of this compound have been designed and studied. researchgate.netnih.govresearcher.lifetandfonline.com In silico binding studies of these peptides with thrombin showed that peptide 1B interacted with both the heavy and light chains of thrombin, while peptide 1A interacted only with the heavy chain. researchgate.netnih.govresearcher.lifetandfonline.com Spectrofluorometric interaction studies indicated a lower Kd value for peptide 1B binding with thrombin compared to peptide 1A, suggesting a higher binding strength for peptide 1B. nih.govtandfonline.com Circular dichroism spectroscopy also established the interaction between thrombin and these custom peptides. nih.govtandfonline.com
Computational Prediction of Binding to Factor Xa (FXa)
Computational analysis also indicated that this compound interacts with both the heavy and light chains of Factor Xa (FXa). researchgate.netnih.govresearcher.lifetandfonline.com Similar to the studies with thrombin, synthetic peptides (1A and 1B) based on the FXa binding regions of this compound were designed and analyzed computationally. researchgate.netnih.govresearcher.lifetandfonline.com In silico binding studies showed that peptide 1B interacted with both heavy and light chains of FXa, whereas peptide 1A interacted only with the heavy chain. researchgate.netnih.govresearcher.lifetandfonline.com Alanine (B10760859) screening predicted specific hotspot residues for the interaction of these peptides with FXa. nih.govtandfonline.com Spectrofluorometric studies demonstrated a lower Kd value for peptide 1B binding with FXa compared to peptide 1A, indicating a stronger binding affinity. nih.govtandfonline.com In vitro studies further supported these computational predictions, showing that peptide 1B had higher anticoagulant activity than peptide 1A, attributed to its greater inhibition of both thrombin and FXa. nih.govtandfonline.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results |
| Thrombin | 16132450 |
| Factor Xa (FXa) | 24855 |
| ADP | 5994 |
| Thromboxane A2 (TxA2) | 5280371 |
| Nitric Oxide (NO) | 145068 |
| cGMP | 3030341 |
| PKG | Not applicable (Protein Kinase G is a protein, not a small molecule with a CID) |
| sGC | Not applicable (soluble guanylate cyclase is an enzyme, not a small molecule with a CID) |
| GPIb | Not applicable (Glycoprotein Ib is a protein complex, not a small molecule with a CID) |
| P2Y12 Receptor | Not applicable (P2Y12 is a receptor protein, not a small molecule with a CID) |
| vWF | Not applicable (von Willebrand Factor is a protein, not a small molecule with a CID) |
| IgMκ | Not applicable (Immunoglobulin M kappa is a protein, not a small molecule with a CID) |
Data Tables
Based on the search results, a data table summarizing the computational binding predictions for the synthetic peptides derived from this compound with thrombin and FXa can be presented as follows:
| Peptide | Interaction with Thrombin | Interaction with Factor Xa (FXa) | Spectrofluorometric Kd (lower indicates higher binding strength) | In vitro Anticoagulant Activity |
| Peptide 1A | Heavy chain | Heavy chain | Higher Kd than Peptide 1B | Lower than Peptide 1B |
| Peptide 1B | Heavy chain and Light chain | Heavy chain and Light chain | Lower Kd than Peptide 1A | Higher than Peptide 1A |
Influence of Synergistic Signaling (e.g., P2Y12, Thromboxane Receptor)
The activation of platelets by this compound, particularly when immobilized on surfaces like polystyrene beads to specifically target GPIb, is significantly influenced by synergistic signaling. Research indicates that secondary mediators, specifically secreted ADP and thromboxane A2 (TxA2), play a crucial role, signaling through their respective receptors, P2Y12 and the thromboxane receptor. nih.govnsc.ruscience.govscience.govnih.gov This synergistic interaction is vital for achieving full platelet activation, including the activation of the αIIbβ3 integrin, which is necessary for platelet aggregation. nih.govnih.gov Studies have demonstrated that blocking the P2Y12 and thromboxane receptors leads to a notable reduction in the phosphorylation of Syk at serine 297, a key event in GPIb-mediated signaling, highlighting the dependence of this phosphorylation on these synergistic pathways. mdpi-res.com
Regulation by NO/sGC/cGMP/PKG Pathway
The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/Protein Kinase G (PKG) pathway exerts an inhibitory influence on platelet aggregation induced by this compound. Activation of PKG by this pathway has been shown to effectively inhibit platelet aggregation triggered by this compound-coated beads. nih.govnsc.runih.govscience.gov Conversely, inhibiting sGC, an enzyme central to the production of cGMP in this pathway, results in an enhancement of this compound-induced platelet aggregation. researchgate.net This suggests that the NO/sGC/cGMP/PKG pathway serves as an endogenous mechanism to dampen the platelet activation signals initiated by GPIb engagement with this compound. However, it is important to note that while agonists like vWF/ristocetin are known to activate this pathway and induce downstream effects like VASP phosphorylation, specific activation of GPIb by this compound beads alone does not appear to induce VASP phosphorylation, suggesting that the vWF/ristocetin-induced PKG activation may involve mechanisms beyond direct GPIb signaling. researchgate.net
Interactions with Coagulation Cascade Components (beyond platelet activation)
Beyond its well-established interactions with platelet GPIb, computational studies have explored the potential for this compound to interact directly with key proteases in the coagulation cascade.
Computational Prediction of Binding to Thrombin
Computational analysis has predicted that this compound, a C-type lectin from Echis carinatus venom, interacts with the heavy chain of thrombin. researchgate.netnih.govresearcher.lifetandfonline.com Further investigation using synthetic peptides derived from the predicted thrombin-binding regions of this compound has provided more detailed insights. researchgate.netnih.govresearcher.lifetandfonline.com In silico binding studies revealed that a specific peptide, designated peptide 1B, interacted with both the heavy and light chains of thrombin, while peptide 1A interacted solely with the heavy chain. researchgate.netnih.govresearcher.lifetandfonline.com Spectrofluorometric analysis indicated that peptide 1B exhibited a higher binding affinity for thrombin compared to peptide 1A, as evidenced by a lower dissociation constant (Kd). nih.govtandfonline.com Circular dichroism spectroscopy further supported the occurrence of an interaction between these synthetic peptides and thrombin. nih.govtandfonline.com
Computational Prediction of Binding to Factor Xa (FXa)
Computational analysis has also indicated that this compound possesses binding sites for Factor Xa (FXa), interacting with both its heavy and light chains. researchgate.netnih.govresearcher.lifetandfonline.com Subsequent studies utilizing synthetic peptides (1A and 1B) designed based on the predicted FXa-binding regions of this compound provided further detail. researchgate.netnih.govresearcher.lifetandfonline.com In silico binding studies showed that peptide 1B interacted with both the heavy and light chains of FXa, while peptide 1A bound only to the heavy chain. researchgate.netnih.govresearcher.lifetandfonline.com Alanine scanning identified specific residues critical for the interaction of these peptides with FXa. nih.govtandfonline.com Spectrofluorometric studies confirmed that peptide 1B displayed a stronger binding affinity for FXa than peptide 1A, indicated by a lower Kd value. nih.govtandfonline.com In vitro experiments corroborated these computational findings, demonstrating that peptide 1B possessed greater anticoagulant activity than peptide 1A, which was attributed to its superior inhibitory effects on both thrombin and FXa. nih.govtandfonline.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in standard databases via search results |
| Thrombin | 16132450 |
| Factor Xa (FXa) | 24855 |
| ADP | 5994 |
| Thromboxane A2 (TxA2) | 5280371 |
| Nitric Oxide (NO) | 145068 |
| cGMP | 3030341 |
| PKG | Not applicable (Protein Kinase G is a protein) |
| sGC | Not applicable (soluble guanylate cyclase is an enzyme) |
| GPIb | Not applicable (Glycoprotein Ib is a protein complex) |
| P2Y12 Receptor | Not applicable (P2Y12 is a receptor protein) |
| vWF | Not applicable (von Willebrand Factor is a protein) |
| IgMκ | Not applicable (Immunoglobulin M kappa is a protein) |
Data Tables
The computational and in vitro studies on synthetic peptides derived from this compound provide comparative data on their interactions with thrombin and FXa:
| Peptide | Interaction with Thrombin (Computational) | Interaction with Factor Xa (FXa) (Computational) | Relative Binding Strength (Spectrofluorometric Kd) | Relative In vitro Anticoagulant Activity |
| Peptide 1A | Heavy chain | Heavy chain | Lower binding strength than Peptide 1B | Lower than Peptide 1B |
| Peptide 1B | Heavy chain and Light chain | Heavy chain and Light chain | Higher binding strength than Peptide 1A | Higher than Peptide 1A |
Pre Clinical Research and in Vitro/in Vivo Models
In Vitro Platelet Function Studies
In vitro studies have provided significant insights into how echicetin influences platelet behavior, primarily through its interaction with GPIb.
Assessment of Platelet Aggregation and Agglutination
This compound has been shown to impact platelet aggregation and agglutination induced by various agonists.
Inhibition of Ristocetin-induced Platelet Agglutination
This compound has been demonstrated to inhibit platelet agglutination induced by ristocetin (B1679390) in the presence of von Willebrand factor (vWF). semanticscholar.orgashpublications.orgnih.gov Studies using washed human platelets have shown that this compound at a concentration of 20 µg/mL can completely inhibit agglutination induced by 5 µg/mL vWF plus 0.5 mg/mL ristocetin. semanticscholar.orgashpublications.org This inhibitory effect is attributed to this compound binding specifically to platelet GPIb, thereby blocking the interaction between vWF and GPIb that is facilitated by ristocetin. nih.govresearchgate.netmdpi.com
Inhibition of Alboaggregin-induced Platelet Agglutination
Similar to its effect on ristocetin-induced agglutination, this compound also inhibits platelet agglutination induced by alboaggregin A. semanticscholar.orgashpublications.orgnih.gov Experiments with washed human platelets have shown that 20 µg/mL this compound completely inhibited agglutination induced by 0.1 µg/mL alboaggregin A. semanticscholar.orgashpublications.org Alboaggregins are also known to bind to GPIb, and this compound competes for this binding site, preventing alboaggregin-induced platelet agglutination. researchgate.netsci-hub.se
Inhibition of Thrombin-induced Platelet Aggregation (low concentrations)
This compound has been found to inhibit platelet aggregation and secretion induced by low concentrations of thrombin (typically <0.2 U/mL). thieme-connect.comthieme-connect.comnih.gov This inhibition is mediated by this compound binding to the high-affinity thrombin binding site on platelet GPIb. thieme-connect.comthieme-connect.com At higher concentrations of thrombin (>0.2 U/mL), this inhibitory effect is not observed. thieme-connect.comthieme-connect.comnih.gov this compound competes with thrombin for binding to this specific site on GPIb. thieme-connect.comthieme-connect.com
Characterization of GPIb-Specific Signaling Using Model Systems
Investigating the specific intracellular signaling pathways initiated solely by GPIb activation has been challenging due to the complex interactions of physiological ligands like vWF, which can bind to multiple platelet receptors. researchgate.netplos.org
This compound-Coated Polystyrene Beads as a Research Tool
To overcome the limitations of traditional methods for studying GPIb-specific signaling, this compound-coated polystyrene beads have been developed as a novel research tool. researchgate.netplos.orgnih.govdntb.gov.uanih.gov These beads, coated with purified this compound, specifically bind to GPIbα, a subunit of the GPIb-IX-V complex, and can induce platelet aggregation in washed platelet suspensions. researchgate.netplos.orgnih.gov
Studies using this compound-coated beads have shown that they induce αIIbβ3-dependent platelet aggregation. plos.orgnih.gov This aggregation is dependent on the clustering of GPIb molecules, and the distance between this compound molecules on the bead surface appears to be critical for inducing full platelet activation and αIIbβ3 integrin activation. researchgate.netplos.org An average distance of less than 7 nm between this compound molecules on the beads has been identified as important for full platelet activation. plos.orgnih.gov
This compound-coated beads have been utilized to investigate GPIb-specific intracellular signaling pathways. They have been shown to induce strong phosphorylation of various proteins, including p38, ERK, and PKB. plos.orgnih.gov Furthermore, studies using this model system have indicated that synergistic signaling via P2Y12 and thromboxane (B8750289) receptors, through the release of ADP and TxA2, is important for this compound bead-triggered platelet activation. plos.orgnih.gov The use of this compound-coated beads provides a powerful and reliable tool for researchers to study signaling events initiated solely through GPIb. plos.orgnih.govnih.gov
Here is a data table summarizing some of the in vitro inhibition findings:
| Agonist + Cofactor (if any) | This compound Concentration (µg/mL) | Effect on Platelet Function | Citation |
| vWF (5 µg/mL) + Ristocetin (0.5 mg/mL) | 20 | Complete Inhibition of Agglutination | semanticscholar.orgashpublications.org |
| Alboaggregin A (0.1 µg/mL) | 20 | Complete Inhibition of Agglutination | semanticscholar.orgashpublications.org |
| Thrombin (<0.2 U/mL) | Not specified, but low µM range | Inhibition of Aggregation and Secretion | thieme-connect.comthieme-connect.comnih.gov |
Note: The exact effective concentration for thrombin inhibition at low concentrations can vary depending on the specific experimental setup and thrombin concentration used.
Comparison with vWF/Ristocetin-induced Responses
This compound's effects on platelet aggregation have been compared to those induced by the combination of von Willebrand Factor (vWF) and ristocetin. Ristocetin is known to induce platelet agglutination by promoting the binding of vWF to the platelet glycoprotein (B1211001) Ib (GPIb) receptor wikipedia.orgum.es. This process is dependent on the presence of high-molecular-weight vWF multimers wikipedia.org.
Studies have shown that this compound can completely inhibit the aggregation of washed platelets induced by vWF in the presence of ristocetin ashpublications.orgsemanticscholar.org. While vWF/ristocetin treatment leads to strong platelet agglutination and activation of the αIIbβ3 integrin, which also binds vWF, this compound has been utilized in models, such as this compound-coated polystyrene beads, to specifically investigate GPIb signaling pathways nih.gov. In platelet-rich plasma (PRP), ristocetin typically induces two phases of platelet activation: initial agglutination followed by αIIbβ3-dependent aggregation nih.gov. Monomeric this compound has been shown to block ristocetin/vWF-mediated platelet agglutination nih.gov.
A key distinction lies in the mechanism of agglutination induced by each agent. While ristocetin-induced aggregation is dependent on both vWF and GPIb and is reduced or absent in conditions like von Willebrand disease (VWD) and Bernard-Soulier syndrome (BSS), this compound-induced aggregation in plasma is primarily GPIb dependent and is reduced specifically in BSS ecat.nl. This suggests different requirements and mechanisms for platelet agglutination induced by these two agents, with this compound's effect in plasma also involving IgMκ semanticscholar.orgecat.nllatoxan.com.
In Vitro Cell Adhesion Studies
In vitro studies have investigated this compound's influence on cell adhesion, particularly its effects on endothelial cells and their interaction with vWF.
Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Adhesion to vWF
Research has demonstrated that this compound inhibits the adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) to immobilized vWF ebm-journal.orgdntb.gov.ua. Adhesion of HUVECs to vWF is mediated by two primary receptors: αvβ3 and GPIb ebm-journal.org. This compound specifically targets and blocks GPIb on HUVECs, thereby inhibiting the interaction between vWF and endothelial GPIb ebm-journal.orgresearchgate.net. This inhibitory effect on HUVEC adhesion to vWF highlights this compound's ability to interfere with vWF-mediated cell interactions beyond platelets.
Modulation of Botrocetin-enhanced Cell Adhesion
Botrocetin, another protein found in viper venom, acts as a modulator of vWF, enhancing its ability to bind to platelet GPIb via the A1 domain, which leads to platelet agglutination researchgate.net. Botrocetin achieves this by altering the conformation of the A1 domain of vWF, facilitating its interaction with the GPIb complex um.esresearchgate.net. This compound has been shown to block this botrocetin-enhanced interaction between vWF and the GPIb complex researchgate.net. Specifically, this compound inhibited the agglutination of fixed platelets induced by human vWF in the presence of botrocetin researchgate.net. This indicates that this compound can counteract the pro-adhesive effects of botrocetin by blocking the vWF-GPIb interaction site. Botrocetin-induced platelet aggregation is primarily vWF-dependent, with only partial dependence on GPIb ecat.nl. Botrocetin's mechanism involves forming a complex with vWF, which then binds to GPIb to induce agglutination nih.gov.
In Silico and Computational Investigations
Computational methods have been employed to investigate this compound's interactions at a molecular level, including its binding to coagulation factors and the design of derived peptides.
Binding Studies with Coagulation Factors
In silico analyses have provided insights into the potential interactions of this compound with key components of the coagulation cascade. Computational studies revealed that this compound is predicted to interact with the heavy chain of thrombin and both the heavy and light chains of factor Xa (FXa) researchgate.nettandfonline.comnih.gov. These findings suggest that, in addition to its known effects on platelet GPIb, this compound may also directly influence the activity of these crucial coagulation factors through binding interactions. Experimental studies using spectrofluorometry have further investigated the binding strength of this compound-derived peptides with FXa and thrombin researchgate.nettandfonline.comnih.gov.
Design and Analysis of this compound-derived Peptides
Based on the regions of this compound identified computationally as interacting with FXa and thrombin, synthetic peptides have been designed and analyzed researchgate.nettandfonline.comnih.gov. Two such peptides, designated 1A and 1B, were subjected to in silico binding studies with thrombin and FXa researchgate.nettandfonline.comnih.gov. These studies indicated that peptide 1B interacted with both the heavy and light chains of both thrombin and FXa, while peptide 1A interacted only with the heavy chains of these factors researchgate.nettandfonline.comnih.gov.
Alanine (B10760859) scanning was used to predict the hot-spot residues involved in the binding of these peptides to FXa and thrombin. Hot-spot residues were predicted for peptide 1A in its interaction with FXa and thrombin, and for peptide 1B in its interaction with FXa researchgate.nettandfonline.comnih.gov.
Spectrofluorometric interaction studies provided experimental validation, showing that peptide 1B exhibited a lower dissociation constant (Kd) when binding to both FXa and thrombin compared to peptide 1A, indicating a higher binding strength for peptide 1B researchgate.nettandfonline.comnih.gov. Circular dichroism spectroscopy was also used to confirm the interaction between thrombin and these synthetic peptides researchgate.nettandfonline.com.
In vitro studies evaluating the anticoagulant activity of these peptides demonstrated that peptide 1B had higher anticoagulant activity than peptide 1A, which was attributed to its stronger inhibition of thrombin and FXa researchgate.nettandfonline.comnih.gov. Further supporting the notion that these peptides represent the anticoagulant regions of this compound, their anticoagulant activity was inhibited by respective anti-peptide antibodies researchgate.nettandfonline.comnih.govresearcher.life. These findings suggest the potential for developing this compound-derived peptides as prototypes for antithrombotic drugs researchgate.nettandfonline.comnih.gov. Custom peptides based on this compound have also been used to generate polyclonal antibodies plos.org.
Table 1: Summary of this compound's In Vitro Effects
| Study Type | Target Interaction | Observed Effect | Relevant Section |
| Platelet Aggregation | vWF/Ristocetin + Washed Platelets | Complete inhibition of aggregation | 5.1.2.2 |
| Platelet Agglutination | This compound + Plasma Platelets | Agglutination (GPIb and IgMκ dependent) | 5.1.2.2 |
| Platelet Aggregation | Ristocetin + Platelets | Aggregation (vWF & GPIb dependent) | 5.1.2.2 |
| Platelet Aggregation | This compound + Platelets | Aggregation (GPIb dependent, reduced in BSS) | 5.1.2.2 |
| HUVEC Adhesion | HUVECs + Immobilized vWF | Inhibition of adhesion | 5.2.1 |
| Cell Adhesion Modulation | vWF/Botrocetin + Platelet GPIb | Blocking of interaction | 5.2.2 |
| Platelet Agglutination | Human vWF/Botrocetin + Fixed Platelets | Inhibition of agglutination | 5.2.2 |
| Platelet Aggregation | Botrocetin + Platelets | Aggregation (vWF dependent, partly GPIb dependent) | 5.2.2 |
| Coagulation Factor Binding | Thrombin | Interaction with heavy chain (In silico), Binding studies with derived peptides | 5.3.1, 5.3.2 |
| Coagulation Factor Binding | Factor Xa | Interaction with heavy and light chains (In silico), Binding studies with derived peptides | 5.3.1, 5.3.2 |
| Peptide Activity | This compound-derived Peptides + Thrombin/FXa | Inhibition of activity, higher anticoagulant activity for peptide 1B | 5.3.2 |
Table 2: In Silico Binding Predictions of this compound-derived Peptides
| Peptide | Target | Interacting Chains (Predicted) |
| 1A | Thrombin | Heavy chain |
| 1A | Factor Xa | Heavy chain |
| 1B | Thrombin | Heavy and light chains |
| 1B | Factor Xa | Heavy and light chains |
Table 3: Binding Strength of this compound-derived Peptides to Coagulation Factors (Spectrofluorometry)
| Peptide | Target | Relative Binding Strength (based on Kd) |
| 1A | Thrombin | Lower |
| 1A | Factor Xa | Lower |
| 1B | Thrombin | Higher |
| 1B | Factor Xa | Higher |
Echicetin Analogues and Derivatives Research
Naturally Occurring Analogues (Other Snaclecs targeting GPIb)
Several other snake venoms contain C-type lectin-like proteins (snaclecs) that target platelet GPIb, exhibiting either agonistic (inducing platelet aggregation) or antagonistic (inhibiting platelet aggregation) activity. These naturally occurring analogues provide valuable insights into the diversity and structure-function relationships within this class of proteins.
Flavocetin-A/B from Trimeresurus flavoviridis
Flavocetin-A and Flavocetin-B are high molecular mass GPIb-binding proteins isolated from the venom of the Habu snake, Trimeresurus flavoviridis. Flavocetin-A is a high-molecular mass protein (149 kDa) with a unique cyclic tetrameric structure composed of four disulfide-linked αβ-heterodimers mdpi.comresearchgate.netresearchgate.net. Flavocetin-B is reported to be composed of the same α and β subunits as Flavocetin-A, plus an additional γ subunit of unknown sequence researchgate.netnih.gov. Flavocetin-A binds with high affinity to the platelet GPIbα-subunit and acts as a strong inhibitor of vWF-dependent platelet aggregation researchgate.netnih.govmdpi.com. While primarily known as a GPIb inhibitor, Flavocetin-A has also been shown to inhibit the collagen-binding α2β1 integrin nih.govmdpi.com. The tetrameric structure of Flavocetin-A is proposed to contribute to its high affinity for GPIbα through cooperative binding researchgate.net. Two hydrophilic patches in the β-subunit of Flavocetin-A are considered to be the GPIb binding site mdpi.com.
Tokaracetin (B1171068) from Trimeresurus tokarensis
Tokaracetin is a platelet antagonist isolated from the venom of Trimeresurus tokarensis. It is a heterodimer with apparent molecular masses of 16.1 kDa and 15.4 kDa subunits under reducing conditions nih.gov. Tokaracetin inhibits the binding of both bovine and human vWF (in the presence of botrocetin) to fixed human platelets nih.gov. It specifically binds to washed human platelets with high affinity (Kd 3.9 ± 1.4 nM) at approximately 47,440 ± 2780 binding sites per platelet nih.gov. Its binding to fixed human platelets is reversible and is inhibited by a monoclonal antibody directed against the N-terminal vWF-binding domain of human GPIb nih.gov. Tokaracetin completely inhibits vWF-dependent shear-induced platelet aggregation nih.gov. The N-terminal amino acid sequences of tokaracetin subunits show a high degree of identity with those of alboaggregin-B nih.gov.
Agkicetin from Agkistrodon acutus
Agkicetin, also known as Agkicetin-C in some literature, is a GPIb antagonist purified from the venom of Agkistrodon acutus nih.govscielo.brresearchgate.net. It is a disulfide-linked heterodimer consisting of subunits with molecular weights of 15 kDa and 14 kDa nih.govscielo.br. Agkicetin is a potent antagonist of von Willebrand factor-induced platelet agglutination, binding specifically to GPIb of fixed platelets with high affinity (Kd = 38 nM) nih.govscielo.br. It does not bind coagulation factor IX or thrombin nih.gov. A monoclonal antibody against an epitope on the N-terminal domain of GPIb competes with the binding of agkicetin to platelets nih.gov. Reduced and alkylated agkicetin loses most of its inhibitory efficacy nih.gov. Agkicetin-C has been found to bind the region between residues 201 and 282 of GPIbα mdpi.com.
Alboaggregin-B and Alboaggregin-A
Alboaggregin-B and Alboaggregin-A are proteins isolated from the venom of Trimeresurus albolabris. They are members of the C-type lectin-like family and bind to platelet GPIb nih.govthieme-connect.com. Alboaggregin-B is a platelet agonist that binds to platelet membrane glycoprotein (B1211001) Ib and induces platelet agglutination without requiring Ca2+ or other cofactors nih.gov. It has an apparent molecular mass of about 23 kDa under nonreducing conditions nih.gov. Alboaggregin-A is also a platelet agonist that binds to GPIb (and GPVI) and induces platelet aggregation and release reaction mdpi.comnih.govresearchgate.net. Alboaggregin A is described as having a tetrameric structure, while Alboaggregin B is dimeric nih.govthieme-connect.com. Both alboaggregins cause similar agglutination of fixed platelets, but Alboaggregin A is significantly more potent in inducing platelet aggregation and release reaction nih.govthieme-connect.com.
Here is a table summarizing some of the properties of these naturally occurring GPIb-targeting snaclecs:
| Compound | Source Snake Species | Molecular Structure | Primary Activity on Platelets (via GPIb) | Binding Affinity (Kd) | Key Research Findings |
| Echicetin | Echis carinatus | Disulfide-linked heterodimer | Antagonist (inhibits vWF binding) | 30 ± 1.8 nM nih.govresearchgate.net | Binds specifically to GPIb; inhibits vWF and alboaggregin binding; can be cross-linked by IgMκ to induce agglutination nih.govresearchgate.netashpublications.org. |
| Flavocetin-A | Trimeresurus flavoviridis | Cyclic tetramer (αβ)₄ | Antagonist (inhibits vWF binding) | High affinity researchgate.net | High molecular mass (149 kDa); also inhibits α2β1 integrin; tetrameric structure likely contributes to high affinity researchgate.netnih.govmdpi.com. |
| Flavocetin-B | Trimeresurus flavoviridis | Heterodimer + γ subunit? | Antagonist (inhibits vWF binding) | Not specified | Composed of α and β subunits similar to Flavocetin-A, plus an additional subunit researchgate.netnih.gov. |
| Tokaracetin | Trimeresurus tokarensis | Heterodimer | Antagonist (inhibits vWF binding) | 3.9 ± 1.4 nM nih.gov | Inhibits vWF-dependent shear-induced platelet aggregation; N-terminal sequence similar to alboaggregin-B nih.gov. |
| Agkicetin | Agkistrodon acutus | Disulfide-linked heterodimer | Antagonist (inhibits vWF binding) | 38 nM nih.govscielo.br | Potent antagonist of vWF-induced platelet agglutination; binds to GPIbα region 201-282 mdpi.comnih.govscielo.br. |
| Alboaggregin-B | Trimeresurus albolabris | Dimer | Agonist (induces agglutination) | 13.6 ± 9.3 nM nih.gov | Induces platelet agglutination without cofactors; binding domain on GPIb close to vWF binding site nih.gov. |
| Alboaggregin-A | Trimeresurus albolabris | Tetramer | Agonist (induces aggregation/release) | More potent than B nih.govthieme-connect.com | Induces platelet aggregation and release reaction; binds to both GPIb and GPVI mdpi.comnih.govresearchgate.net. |
Note: The table is intended to be interactive in a suitable environment, allowing for sorting and filtering.
Anfibatide (Agkisacucetin)
Anfibatide, also known as Agkisacucetin, is a C-type lectin-like protein purified from the venom of Agkistrodon acutus (also referred to as Deinagkistrodon acutus) researchgate.netresearchgate.netncats.ioashpublications.org. It is a novel GPIb complex antagonist that inhibits the binding of both vWF and α-thrombin to GPIbα researchgate.net. Anfibatide is a disulfide-linked protein comprising two mature subunits of approximately 15 kDa and 14 kDa, resulting in a 30 kDa protein ashpublications.org. Anfibatide inhibits ristocetin-induced platelet aggregation, confirming its specificity for GPIb researchgate.net. It binds to platelet GPIb with high affinity (KD~ = 38 nM) and acts as a competitive inhibitor for the vWF-platelet GPIb binding without cross-linking the receptors at tested concentrations ashpublications.org. Research has shown that Anfibatide inhibits platelet adhesion and thrombus formation in vitro and in vivo in murine models of thrombosis researchgate.netnih.gov. The crystal structure of Anfibatide in complex with the GPIbα N-terminal domain has been studied to understand their molecular recognition mechanism researchgate.net. Anfibatide has shown therapeutic potential against arterial thrombosis in animal models researchgate.net.
Synthetic Peptides Derived from this compound
Based on the understanding of this compound's interaction with coagulation factors, particularly thrombin and factor Xa (FXa), synthetic peptides corresponding to specific binding regions have been designed and investigated for their anticoagulant properties tandfonline.comresearchgate.netnih.gov. Computational analysis of this compound's interaction with thrombin and FXa has guided the design of these peptides tandfonline.comnih.gov.
For example, two synthetic peptides, designated 1A and 1B, were designed based on the FXa and thrombin binding regions of this compound tandfonline.comnih.gov. In silico binding studies indicated that peptide 1B interacted with both the heavy and light chains of thrombin and FXa, while peptide 1A interacted only with the heavy chain of thrombin and FXa tandfonline.comnih.gov. In vitro studies demonstrated that peptide 1B exhibited higher anticoagulant activity compared to peptide 1A, which correlated with its higher binding strength and inhibition of thrombin and FXa nih.gov. Inhibition of the anticoagulant activity of these peptides by respective anti-peptide antibodies further supported the hypothesis that these peptides represent the anticoagulant regions of this compound and hold potential as prototypes for antithrombotic peptide drugs nih.gov.
Here is a table summarizing the interaction of synthetic peptides 1A and 1B with thrombin and FXa:
| Synthetic Peptide | Interaction with Thrombin | Interaction with FXa | In vitro Anticoagulant Activity |
| Peptide 1A | Heavy chain | Heavy chain | Lower nih.gov |
| Peptide 1B | Heavy and light chains | Heavy and light chains | Higher nih.gov |
Note: The table is intended to be interactive in a suitable environment, allowing for sorting and filtering.
These studies on synthetic peptides derived from this compound highlight the potential for developing targeted anticoagulant therapeutics based on the functional domains of snake venom proteins.
Design Principles Based on Binding Regions (e.g., Thrombin, FXa)
Design principles for synthetic peptides derived from this compound are primarily based on identifying and mimicking the regions of the native protein that interact with thrombin and FXa. nih.govtandfonline.comresearchgate.net Computational analyses have been instrumental in revealing these binding regions. Studies have shown that this compound interacts with the heavy chain of thrombin and both the heavy and light chains of FXa. nih.govtandfonline.comresearchgate.net
Based on these identified binding regions, synthetic peptides have been designed. For instance, two synthetic peptides, designated 1A and 1B, were designed based on the FXa and thrombin binding regions of this compound. nih.govtandfonline.comresearchgate.net In silico binding studies further investigated the interaction profiles of these designed peptides with their targets. Peptide 1B was found to interact with both the heavy and light chains of both thrombin and FXa, while peptide 1A interacted only with the heavy chain of thrombin and the heavy chain of FXa. nih.govtandfonline.comresearchgate.net
In Vitro Functional Characterization of Synthetic Peptides
Spectrofluorometric interaction studies have been used to characterize the binding strength of synthetic peptides to thrombin and FXa. For example, peptide 1B demonstrated a lower Kd value when binding to both FXa and thrombin compared to peptide 1A, indicating a higher binding strength for peptide 1B. nih.govtandfonline.comresearchgate.net Circular dichroism spectroscopy has also been employed to confirm the interaction between thrombin and the synthetic peptides. nih.govtandfonline.comresearchgate.net
Furthermore, in vitro anticoagulant activity assays have been conducted to compare the efficacy of the designed peptides. Studies have shown that peptide 1B exhibits higher anticoagulant activity than peptide 1A, which is attributed to its stronger inhibitory effect on both thrombin and FXa. nih.govtandfonline.comresearchgate.net The specificity of the anticoagulant activity of these peptides has been supported by the inhibition of their activity by respective anti-peptide antibodies. nih.govtandfonline.comresearcher.life
Structure-Activity Relationship Studies of Synthetic Peptides
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the peptide sequence and structure influence their binding affinity and anticoagulant activity. nih.govresearchgate.netresearchgate.netnih.govucv.ve Computational methods, such as alanine (B10760859) scanning mutagenesis, play a significant role in predicting the contribution of individual amino acid residues to the binding affinity. nih.govtandfonline.comresearchgate.netresearchgate.netacs.org
Advanced Research Methodologies and Analytical Techniques
Protein Characterization Techniques
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) has been a fundamental tool in determining the basic structural characteristics of echicetin. researchgate.net Under non-reducing conditions, this compound migrates as a single band with an apparent molecular weight of approximately 26 kDa. researchgate.netnih.gov When subjected to reducing agents, which break disulfide bonds, the protein separates into two distinct subunits with molecular weights of 16 kDa and 14 kDa. researchgate.netnih.gov This electrophoretic behavior strongly indicates that this compound is a heterodimeric protein, composed of two different subunits linked by at least one disulfide bond. researchgate.netnih.gov
Further studies have employed two-dimensional (2D) gel electrophoresis, such as Blue Native/SDS-PAGE (BN/SDS-PAGE), to analyze complex protein interactions within snake venoms. mdpi.com This technique separates protein complexes in their native form in the first dimension before dissociating them into their constituent subunits in the second dimension (SDS-PAGE). mdpi.com This approach is valuable for studying the interactions of venom proteins like this compound with their binding partners. mdpi.com
| Condition | Apparent Molecular Weight (kDa) | Inferred Structure | Reference |
|---|---|---|---|
| Non-reducing SDS-PAGE | 26 | Intact heterodimer | researchgate.netnih.gov |
| Reducing SDS-PAGE | 16 and 14 | Individual α and β subunits | researchgate.netnih.gov |
Direct protein sequencing has been indispensable for confirming the identity of this compound and its binding partners. N-terminal sequence analysis of the purified alpha and beta subunits provided direct evidence that the isolated protein was indeed this compound. nih.govnih.govportlandpress.com The complete amino acid sequence of the alpha subunit has been determined, revealing high similarity to other C-type lectins from snake venoms. nih.govnih.gov
Peptide sequencing has also been instrumental in identifying proteins that interact with this compound. In one study, a plasma protein that binds to this compound and causes platelet agglutination was isolated. semanticscholar.orgnih.gov Following separation by electrophoresis and transfer to a PVDF membrane, the protein was sequenced. semanticscholar.org The N-terminal amino acid sequence of its 70 kDa chain was determined to be EVQLVESGGXL, which is characteristic of the variable III domain of the heavy chain of immunoglobulins. semanticscholar.org This, along with other data, led to the identification of the binding protein as immunoglobulin M (IgM). semanticscholar.orgnih.gov Modern mass spectrometry-based methods, such as de novo peptide sequencing, are now commonly used to identify unknown proteins from complex biological samples like snake venom by deducing sequence information directly from peptide fragmentation spectra. youtube.commdpi.com
Binding and Interaction Assays
Radioligand binding assays have provided quantitative data on the interaction between this compound and its primary receptor on platelets, glycoprotein (B1211001) Ib (GPIb). By labeling this compound with iodine-125 (B85253) (¹²⁵I), researchers have been able to directly measure its binding to fixed platelets. These studies revealed that ¹²⁵I-echicetin binds with high affinity and in a saturable manner. researchgate.netnih.gov Scatchard analysis of the binding data indicated a single class of binding sites. researchgate.net The binding of ¹²⁵I-echicetin to platelets was shown to be strongly inhibited by unlabeled this compound and by a monoclonal antibody targeting the N-terminal domain of GPIb, confirming the specificity of the interaction. researchgate.netnih.gov In contrast, von Willebrand factor (vWF) had a much weaker inhibitory effect on ¹²⁵I-echicetin binding. researchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | 30 ± 1.8 nmol/L | researchgate.netnih.gov |
| Binding Sites per Platelet | 45,000 ± 2,400 | researchgate.netnih.gov |
Flow cytometry is a powerful technique for analyzing cell surface protein expression and activation states on a single-cell basis. nih.govnih.govnih.gov This method has been used to investigate the functional consequences of this compound binding to platelets. It was demonstrated that while this compound alone does not activate platelets, the cross-linking of this compound bound to GPIb by its plasma binding partner, IgM, induces platelet activation. semanticscholar.orgnih.gov This activation was quantified by measuring the surface expression of P-selectin (an α-granule membrane protein that appears on the surface of activated platelets) and the binding of fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen to the activated GPIIb/IIIa receptor. semanticscholar.org Flow cytometric analysis showed a significant increase in both P-selectin expression and fibrinogen binding on platelets treated with the this compound-IgM complex compared to resting platelets. semanticscholar.org The binding of biotinylated this compound to the surface of fixed platelets has also been examined and confirmed by flow cytometry. semanticscholar.org
Spectrofluorometry can be employed to study the binding interactions between proteins by monitoring changes in fluorescence intensity or wavelength. This technique was used to analyze the interaction of synthetic peptides derived from this compound with key coagulation factors, thrombin and Factor Xa (FXa). nih.govtandfonline.com The study designed two peptides, 1A and 1B, based on the binding regions of this compound. nih.govtandfonline.com Spectrofluorometric analysis revealed that peptide 1B exhibited a lower dissociation constant (Kd) when binding to both FXa and thrombin compared to peptide 1A, indicating a higher binding strength for peptide 1B. nih.govtandfonline.com These findings helped to pinpoint the specific regions of this compound responsible for its anticoagulant activity. nih.govtandfonline.com
Conformational Analysis
The three-dimensional structure of this compound is intrinsically linked to its biological function. Conformational analysis provides critical insights into its structural stability and how it interacts with its molecular targets.
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of proteins in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, researchers can estimate the proportions of α-helices, β-sheets, β-turns, and random coil structures within a protein.
While specific CD spectral data for this compound is not extensively published, studies on echistatin, a related disintegrin from the same venom, offer valuable insights. Analysis of echistatin's CD spectra reveals a composition rich in β-turns and β-sheets, with a notable absence of α-helical structures. nih.gov It is plausible that this compound shares a similar secondary structural arrangement, a hypothesis that awaits confirmation through direct CD analysis of the purified protein. Such studies would be instrumental in understanding the conformational changes that may occur upon its interaction with binding partners like glycoprotein Ib (GPIb).
Signal Transduction Analysis
This compound's interaction with platelets triggers a cascade of intracellular signaling events. Elucidating these pathways is crucial for a complete understanding of its pro-aggregatory effects.
Immunoblotting and Phosphorylation Studies
Upon binding to the platelet receptor GPIb, this compound initiates a signaling cascade that leads to platelet activation. nih.gov Immunoblotting, also known as Western blotting, is a key technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is particularly valuable for studying the phosphorylation status of signaling proteins.
When platelets are activated by an this compound-IgMκ complex, a marked increase in the tyrosine phosphorylation of several key signaling molecules is observed. nih.gov These include proteins with molecular masses of p53/56(LYN), p64, p72(SYK), p70 to p90, and p120. nih.gov The phosphorylation of Lyn, a Src family kinase, and Syk, spleen tyrosine kinase, is a critical early event in this signaling pathway. nih.govplos.org Further studies have identified specific tyrosine residues on Syk that are phosphorylated following B cell activation, providing a roadmap for investigating similar events in platelets stimulated by this compound. nih.gov Quantitative phosphoproteomics could provide a more comprehensive and detailed picture of the phosphorylation events downstream of this compound binding. nih.gov
Table 1: Key Signaling Molecules Phosphorylated upon this compound-IgMκ Induced Platelet Activation
| Protein/Complex | Function | Reference |
| p53/56(LYN) | Src family kinase involved in initiating intracellular signaling cascades. | nih.gov |
| p72(SYK) | Spleen tyrosine kinase, a crucial mediator of immunoreceptor signaling. | nih.gov |
| p64 | Adaptor or signaling protein. | nih.gov |
| p70 to p90 | A range of proteins likely involved in downstream signaling events. | nih.gov |
| p120 | A substrate of Src kinases, potentially involved in cell adhesion and cytoskeletal regulation. | nih.gov |
Immunoprecipitation
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This method is invaluable for studying protein-protein interactions.
Research has shown that this compound specifically binds to the glycoprotein Ib-IX-V complex on the platelet surface. rupress.org This interaction can be demonstrated through immunoprecipitation experiments. For instance, using an antibody specific to the GPIb-IX complex (like SZ2), one can pull down the entire complex from platelet lysates. rupress.org If this compound is bound to this complex, it will be co-immunoprecipitated, providing direct evidence of their interaction. This technique has been instrumental in confirming that GPIb is the primary receptor for this compound on platelets. semanticscholar.org
Computational and Bioinformatic Approaches
In recent years, computational and bioinformatic tools have become indispensable in biological research, offering insights that complement experimental data.
Molecular Docking and Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method can be used to model the interaction between this compound and its binding partners at the atomic level. While specific molecular docking studies of this compound with the alpha subunit of GPIb are not yet widely available, the knowledge that this compound binds to the N-terminal domain of GPIb provides a clear target for such in silico investigations. researchgate.netnih.gov
Molecular dynamics simulations can further refine these models by simulating the movement of atoms in the complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. Bioinformatic analysis of the this compound sequence can help identify potential binding domains and conserved residues that are likely to be critical for its interaction with GPIb. mdpi.com Such computational approaches can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding sites.
Sequence Alignment and Phylogenetic Analysis
The molecular structure and evolutionary history of this compound, a heterodimeric C-type lectin from the venom of the saw-scaled viper, Echis carinatus, have been elucidated through detailed sequence alignment and phylogenetic studies. These analyses reveal significant insights into its relationship with other snake venom C-type lectins (snaclecs) and the broader family of C-type lectin proteins.
Sequence Alignment
The primary structure of both the α and β subunits of this compound has been determined, providing a basis for comparative sequence analysis. oup.comnih.gov Alignment studies demonstrate a high degree of sequence similarity between the this compound subunits and other C-type lectins found in snake venoms. oup.com This homology is characteristic of the snaclec family, which are known for their conserved protein folds despite functional diversity. nih.gov
Multiple sequence alignments have been performed to compare the α and β chains of this compound with those of other well-characterized snaclecs. For instance, the α chain of this compound shows significant alignment with the α chains of EMS16 (from Echis multisquamatus) and rhodocetin (from Calloselasma rhodostoma). nih.gov Similarly, the β chain of this compound aligns with the β chains of these same snaclecs. nih.gov These alignments highlight conserved residues and domains that are critical for the structure and function of these venom proteins.
The amino acid sequence of the this compound β subunit, which is composed of 123 amino acids, shows notable similarity to botrocetin and a Factor IXa/Xa binding protein. nih.gov The α subunit also demonstrates high similarity to the α and β chains of various other heterodimeric and homodimeric C-type lectins. oup.comelsevierpure.com This extensive sequence conservation underscores a common evolutionary origin for these functionally diverse venom components.
| This compound Subunit | Homologous Protein | Source Organism | Reference |
|---|---|---|---|
| α chain | EMS16 α chain | Echis multisquamatus | nih.gov |
| α chain | Rhodocetin α chain | Calloselasma rhodostoma | nih.gov |
| β chain | EMS16 β chain | Echis multisquamatus | nih.gov |
| β chain | Rhodocetin β chain | Calloselasma rhodostoma | nih.gov |
| β chain | Botrocetin | Bothrops jararaca | nih.gov |
| β chain | Factor IXa/Xa binding protein | Not specified | nih.gov |
Phylogenetic Analysis
Phylogenetic analyses of snake venom C-type lectins have provided a broader evolutionary context for this compound. These studies indicate that the C-type lectins present in viper venoms, including those from the genus Echis, form a monophyletic gene clade. oup.com This suggests that these venom proteins originated from a single recruitment event of a gene from this protein family into the snake venom proteome. oup.com
Furthermore, the α and β chains of these heterodimeric C-type lectins are reciprocally monophyletic. oup.com This finding points to an early gene duplication event that gave rise to the two distinct subunits, which subsequently co-evolved. oup.com The divergence of the non-sugar-binding C-type lectin-related proteins (SV-CLRPs or snaclecs), such as this compound, from the classical sugar-binding C-type lectins is thought to have occurred before the diversification of the major snake families. nih.gov However, the major evolution and diversification of these SV-CLRPs appear to have occurred predominantly within the Viperidae family. nih.gov
The conservation of cDNA sequences encoding C-type lectins across different Echis species, as well as in the more distantly related Bitis vipers, further supports a conserved evolutionary history for this protein family within vipers. elsevierpure.com
| Phylogenetic Finding | Implication for this compound | Reference |
|---|---|---|
| Viper venom C-type lectins form a monophyletic clade. | This compound shares a common ancestor with other viperid snaclecs, originating from a single gene recruitment event. | oup.com |
| α and β subunits are reciprocally monophyletic. | The genes for the this compound α and β subunits arose from an early gene duplication. | oup.com |
| Separation of SV-CLRPs from sugar-binding lectins predates snake family divergence. | The lineage leading to this compound is ancient, with significant diversification occurring within vipers. | nih.gov |
| Sequence conservation across Echis and Bitis species. | The fundamental structure and function of C-type lectins like this compound are evolutionarily conserved among African and Asian vipers. | elsevierpure.com |
Future Directions and Emerging Research Avenues
Elucidation of Full Structure-Function Relationships
While the binding of echicetin to GPIb and its inhibitory effects on vWF and thrombin interactions are established, a comprehensive understanding of the precise structural determinants within this compound responsible for these functions is still an active area of research. This compound is a dimeric protein composed of 16 and 14 kDa subunits under reduced conditions, with an apparent molecular weight of 26 kDa under non-reducing conditions. researchgate.netnih.gov Studies have suggested that the biological activity resides in its beta subunit. thieme-connect.comnih.gov Future research aims to fully map the amino acid residues and structural motifs critical for high-affinity binding to GPIb and for inhibiting the binding of its physiological ligands. acs.org The three-dimensional structure of this compound has been elucidated, which provides a basis for further structure-function studies. nih.gov Computational and in vitro analyses are being employed to identify the specific regions within this compound responsible for its anticoagulant effects, particularly its interactions with key coagulation factors like thrombin and factor Xa (FXa). researchgate.nettandfonline.com
Development of Novel Research Tools and Probes
This compound's specific interaction with GPIb makes it a valuable tool for studying platelet function and the role of GPIb in hemostasis and thrombosis. interchim.frscispace.com Future directions include the development of novel research tools and probes based on this compound. For instance, this compound coated on polystyrene beads has been explored as a tool to investigate GPIb-specific platelet activation and aggregation. mdpi.comdntb.gov.uanih.gov Further development of labeled this compound or this compound-derived probes (e.g., with fluorescent tags, biotin, or radioisotopes) can facilitate the measurement of GPIb expression levels, the study of GPIb clustering, and the investigation of downstream signaling pathways initiated by GPIb engagement. interchim.frsemanticscholar.orgashpublications.org These tools can provide new insights into platelet behavior and contribute to research on hemostasis, thrombosis, and platelet-related diseases. mdpi.comdntb.gov.ua
Comparative Studies with Other Snake Venom Components
Snake venoms are complex mixtures containing a variety of proteins and peptides that affect the hemostatic system. nih.govtouchoncology.commdpi.com this compound belongs to the C-type lectin-like protein family, which includes other members that target GPIb or other platelet receptors like GPVI and GPIa-IIa, sometimes with both agonistic and antagonistic effects. karger.comscispace.comnih.govmdpi.com Comparative studies between this compound and other snake venom components, particularly other GPIb-binding proteins (e.g., alboaggregins, flavocetin-A, mamushigin, jararaca GPIb-binding protein, tokaracetin (B1171068), agkicetin, mucetin), can provide valuable insights into the diverse mechanisms by which venom proteins modulate platelet function. karger.comscispace.comsemanticscholar.orgashpublications.orgthieme-connect.com Such comparisons can help identify common structural features or distinct binding modes that dictate their specific activities (e.g., inhibition versus aggregation) and inform the design of novel therapeutic agents. nih.gov
Potential for Peptide-based Anticoagulant Development from this compound Motifs
The identification of specific anticoagulant regions within the this compound protein has opened avenues for the potential development of peptide-based anticoagulant therapeutics. acs.orgresearchgate.nettandfonline.com Computational and in vitro studies have focused on designing synthetic peptides based on the thrombin and FXa binding regions of this compound, demonstrating their anticoagulant activity. researchgate.nettandfonline.com Future research will involve further optimization of these peptides to enhance their potency, specificity, and stability. Exploring modified or mimetic peptides derived from this compound's functional motifs could lead to the development of smaller, more easily synthesized, and potentially safer anticoagulant agents compared to the full-length protein. researchgate.nettandfonline.com This approach aligns with the broader effort to derive novel drug prototypes from snake venom components. researchgate.net
Q & A
Q. Advanced
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics between this compound and immobilized GPIb-IX-V receptors .
- Control Groups : Include competitive inhibition assays (e.g., using monoclonal antibodies) to validate specificity .
- Shear Stress Simulation : Use microfluidic channels to mimic physiological blood flow conditions .
- Reproducibility : Document reagent sources (e.g., recombinant receptor purity), instrument calibration protocols, and raw data thresholds (e.g., signal-to-noise ratios) .
What are the key steps in analyzing this compound's structural data for hypothesis validation?
Q. Basic
-
Data Processing :
-
Presentation :
Parameter This compound (PDB: XXXX) Reference Ligand Binding Energy -9.8 kcal/mol -7.2 kcal/mol RMSD (Å) 1.2 1.5 Include error margins and confidence intervals .
How to resolve contradictions in this compound's dose-response data across studies?
Q. Advanced
- Root-Cause Analysis :
- Methodological Discrepancies : Compare assay conditions (e.g., platelet source: human vs. murine) .
- Data Normalization : Standardize metrics (e.g., % inhibition relative to positive controls) to reduce variability .
- Meta-Analysis : Pool datasets using random-effects models to quantify heterogeneity (I² statistic) .
- Case Study : A 2024 study found divergent EC₅₀ values due to buffer pH variations; recalibrating to physiological pH (7.4) resolved discrepancies .
How to structure an academic paper on this compound's anticoagulant properties?
Q. Basic
- Sections :
- Introduction : Link this compound's mechanism (e.g., GPIb antagonism) to clinical relevance (e.g., thrombosis prevention) .
- Methods : Specify purification protocols (e.g., affinity chromatography) and in vitro assay conditions .
- Results : Use subheadings to separate structural, kinetic, and functional data .
- Discussion : Contrast findings with prior work (e.g., "Unlike this compound, botrocetin requires von Willebrand factor for activity") .
What strategies optimize this compound purification while maintaining functional integrity?
Q. Advanced
- Chromatography Workflow :
- Ion-Exchange : Pre-purify crude venom extract at pH 6.8 to remove acidic contaminants .
- Size-Exclusion : Use Superdex 75 Increase column with Tris-HCl buffer (150 mM NaCl) to isolate 30–40 kDa fractions .
- Quality Control :
How to integrate interdisciplinary approaches in studying this compound's therapeutic potential?
Q. Advanced
- Computational Modeling :
- In Vivo Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
